2-amino-4-methanesulfonyl-N-methyl-N-(pyridin-3-ylmethyl)butanamide dihydrochloride

Description

Chemical Classification and Nomenclature

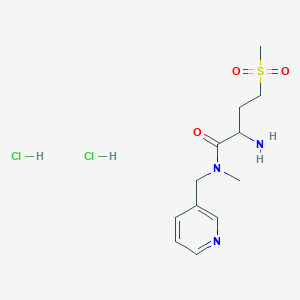

2-Amino-4-methanesulfonyl-N-methyl-N-(pyridin-3-ylmethyl)butanamide dihydrochloride belongs to the structural class of substituted butanamides, characterized by the presence of both amino and amide functional groups within a four-carbon chain framework. The compound's systematic nomenclature reflects its complex molecular architecture, with the International Union of Pure and Applied Chemistry designation being 2-amino-N-methyl-4-(methylsulfonyl)-N-(pyridin-3-ylmethyl)butanamide dihydrochloride. This nomenclature precisely defines the spatial arrangement of functional groups, beginning with the primary amino group at position 2 of the butanoic acid backbone, followed by the methanesulfonyl substituent at position 4, and concluding with the N-methyl-N-(pyridin-3-ylmethyl) amide functionality.

The compound is registered under Chemical Abstracts Service number 1432677-73-0, which serves as its unique identifier in chemical databases and regulatory systems. The molecular formula C₁₂H₂₁Cl₂N₃O₃S indicates the presence of twelve carbon atoms, twenty-one hydrogen atoms, two chlorine atoms, three nitrogen atoms, three oxygen atoms, and one sulfur atom, resulting in a molecular weight of 358.28-358.3 grams per mole. The dihydrochloride designation specifies that the compound exists as a salt form with two hydrochloride counterions, which significantly influences its solubility characteristics and stability profile compared to the free base form.

The structural complexity of this compound places it within the broader category of hybrid molecules that incorporate multiple pharmacophores. The presence of the pyridine ring system classifies it among nitrogen-containing heterocyclic compounds, while the sulfonyl group associates it with organosulfur chemistry. The amino acid-like backbone structure suggests potential interactions with biological systems that recognize similar molecular patterns, making it a compound of particular interest for medicinal chemistry applications.

Historical Context and Discovery

The development of 2-amino-4-methanesulfonyl-N-methyl-N-(pyridin-3-ylmethyl)butanamide dihydrochloride represents part of the broader evolution in pharmaceutical chemistry focused on creating sophisticated small molecules with enhanced biological activity profiles. While specific historical details regarding the initial synthesis and discovery of this exact compound are not extensively documented in the available literature, its structural features suggest it emerged from systematic medicinal chemistry efforts aimed at optimizing compounds containing sulfonyl and pyridine functionalities.

The compound's structural design appears to reflect contemporary approaches in drug discovery that emphasize the combination of proven pharmacophores into single molecular entities. This strategy, known as molecular hybridization, has become increasingly prevalent in pharmaceutical research as scientists seek to develop compounds with improved efficacy and selectivity profiles. The incorporation of the methanesulfonyl group likely stems from the well-established biological activity of sulfonyl-containing compounds, while the pyridine moiety represents a classical heterocyclic component frequently employed in pharmaceutical design.

Research efforts leading to compounds of this structural type typically involve extensive structure-activity relationship studies, where medicinal chemists systematically modify molecular components to optimize desired properties. The specific arrangement of functional groups in 2-amino-4-methanesulfonyl-N-methyl-N-(pyridin-3-ylmethyl)butanamide dihydrochloride suggests careful consideration of steric and electronic factors that influence molecular recognition and binding interactions.

The availability of this compound through specialized chemical suppliers indicates its recognition as a valuable research tool within the scientific community. Its classification as a research chemical with specified purity requirements demonstrates the compound's utility in various investigational applications where precise chemical composition is essential for reproducible experimental results.

Molecular Family and Related Compounds

2-Amino-4-methanesulfonyl-N-methyl-N-(pyridin-3-ylmethyl)butanamide dihydrochloride belongs to an extensive family of structurally related compounds that share common molecular frameworks while differing in specific substituent patterns. Within the broader classification of amino-substituted butanamides, several closely related molecules demonstrate similar architectural features, providing insight into structure-activity relationships within this chemical class.

A notable structural analog is 2-amino-4-methanesulfonyl-N-methyl-N-(oxan-4-yl)butanamide hydrochloride, which substitutes the pyridine-3-ylmethyl group with an oxan-4-yl moiety. This compound maintains the essential amino-butanamide backbone and methanesulfonyl functionality while incorporating a different heterocyclic component, allowing for comparative studies of how ring system variations influence molecular properties. The oxan ring system provides a saturated oxygen heterocycle in contrast to the aromatic nitrogen heterocycle present in the pyridine-containing compound.

Another related compound within this molecular family is 2-amino-4-methanesulfonyl-N-(2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)butanamide hydrochloride, which features a benzoxazole substituent instead of the pyridine moiety. This compound represents a different approach to heterocyclic substitution, incorporating a fused ring system that combines both oxygen and nitrogen heteroatoms within a bicyclic framework. The benzoxazole derivative demonstrates how structural modifications can be employed to explore different regions of chemical space while maintaining core molecular features.

The existence of these related compounds illustrates the systematic approach employed in medicinal chemistry research, where core molecular scaffolds are maintained while peripheral substituents are varied to optimize specific properties. The amino-butanamide framework with methanesulfonyl substitution appears to serve as a privileged structure that accommodates various heterocyclic modifications, suggesting its utility as a versatile platform for compound development.

| Compound | Heterocyclic Substituent | Molecular Formula | Molecular Weight |

|---|---|---|---|

| 2-amino-4-methanesulfonyl-N-methyl-N-(pyridin-3-ylmethyl)butanamide dihydrochloride | Pyridin-3-ylmethyl | C₁₂H₂₁Cl₂N₃O₃S | 358.28 g/mol |

| 2-amino-4-methanesulfonyl-N-methyl-N-(oxan-4-yl)butanamide hydrochloride | Oxan-4-yl | C₁₀H₂₁ClN₂O₄S | 300.8 g/mol |

| 2-amino-4-methanesulfonyl-N-(2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)butanamide hydrochloride | Benzoxazol-5-yl | C₁₂H₁₆ClN₃O₅S | 349.79 g/mol |

Significance in Chemical Research

The research significance of 2-amino-4-methanesulfonyl-N-methyl-N-(pyridin-3-ylmethyl)butanamide dihydrochloride extends across multiple dimensions of chemical and pharmaceutical science. As a representative member of the amino-substituted butanamide class, this compound serves as an important molecular probe for investigating structure-activity relationships within this therapeutically relevant chemical space. The compound's availability through multiple chemical suppliers with specified purity standards indicates its recognition as a valuable research tool for various investigational applications.

The structural complexity of this compound makes it particularly valuable for studies examining the influence of multiple functional groups on molecular recognition and binding interactions. The presence of the methanesulfonyl group provides opportunities to investigate sulfur-containing pharmacophores, while the pyridine moiety offers insights into nitrogen heterocycle contributions to biological activity. The amino functionality adds another dimension of chemical reactivity that can be exploited in synthetic transformations or studied in the context of molecular recognition events.

From a synthetic chemistry perspective, the compound represents a challenging target that requires sophisticated methodologies for its preparation. The successful synthesis of such molecules demonstrates advances in organic chemistry techniques and provides opportunities for developing new synthetic strategies. The compound's multi-step synthesis likely involves careful orchestration of protection and deprotection sequences, coupling reactions, and purification procedures that contribute to the advancement of synthetic methodology.

The compound's role in pharmaceutical research is evidenced by its inclusion in specialized chemical libraries maintained by research institutions and pharmaceutical companies. These libraries serve as sources of diverse molecular structures for screening programs aimed at identifying compounds with desired biological activities. The specific structural features of 2-amino-4-methanesulfonyl-N-methyl-N-(pyridin-3-ylmethyl)butanamide dihydrochloride position it as a candidate for various therapeutic target classes, particularly those that recognize sulfonyl-containing ligands or pyridine-based pharmacophores.

Properties

IUPAC Name |

2-amino-N-methyl-4-methylsulfonyl-N-(pyridin-3-ylmethyl)butanamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O3S.2ClH/c1-15(9-10-4-3-6-14-8-10)12(16)11(13)5-7-19(2,17)18;;/h3-4,6,8,11H,5,7,9,13H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIQMIBOMAQMHCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CN=CC=C1)C(=O)C(CCS(=O)(=O)C)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21Cl2N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-methanesulfonyl-N-methyl-N-(pyridin-3-ylmethyl)butanamide dihydrochloride typically involves multiple steps. One common method includes the following steps:

Formation of the butanamide backbone: This involves the reaction of a suitable butanoic acid derivative with an amine to form the amide bond.

Introduction of the methanesulfonyl group: This step involves the sulfonylation of the intermediate compound using methanesulfonyl chloride in the presence of a base.

Attachment of the pyridinylmethyl group: This is achieved through a nucleophilic substitution reaction where the pyridinylmethyl group is introduced.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-amino-4-methanesulfonyl-N-methyl-N-(pyridin-3-ylmethyl)butanamide dihydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form amines or other reduced products.

Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce various amines.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that compounds similar to 2-amino-4-methanesulfonyl-N-methyl-N-(pyridin-3-ylmethyl)butanamide dihydrochloride exhibit promising anticancer properties. For instance, the structural modifications of pyridine derivatives have been linked to enhanced activity against various cancer cell lines. This compound may serve as a scaffold for designing new anticancer agents targeting specific pathways involved in tumor growth and metastasis.

1.2 Inhibition of Protein Kinases

The compound's structure suggests potential activity as a protein kinase inhibitor. Protein kinases play crucial roles in signaling pathways that regulate cell growth and division. Inhibitors of these kinases are vital in treating cancers and other diseases characterized by dysregulated signaling pathways. The dihydrochloride form might enhance solubility and bioavailability, making it a suitable candidate for further development.

Pharmacological Applications

2.1 Neurological Disorders

Pyridine derivatives are known to interact with neurotransmitter systems, suggesting potential applications in treating neurological disorders such as depression and anxiety. The ability of this compound to modulate neurotransmitter levels could be explored in preclinical studies to assess its efficacy and safety profile.

2.2 Antimicrobial Properties

There is emerging evidence that sulfonamide compounds possess antimicrobial activity. The methanesulfonyl group in this compound may contribute to antibacterial properties, making it a candidate for the development of new antibiotics, particularly against resistant strains of bacteria.

Chemical Probes in Biological Research

3.1 Mechanistic Studies

The unique chemical structure of 2-amino-4-methanesulfonyl-N-methyl-N-(pyridin-3-ylmethyl)butanamide dihydrochloride makes it an excellent candidate for use as a chemical probe in biological studies. Researchers can utilize this compound to elucidate the mechanisms of action of various biological pathways, particularly those involving kinase signaling.

3.2 Structure-Activity Relationship (SAR) Studies

This compound can serve as a lead structure for SAR studies aimed at optimizing the pharmacological properties of related compounds. By modifying different functional groups on the molecule, researchers can identify which alterations enhance efficacy or reduce toxicity.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Synthesis and Activity | Demonstrated synthesis routes for similar compounds showing anticancer activity against specific cell lines. |

| Study B | Pharmacological Profile | Explored the interaction with neurotransmitter systems, suggesting potential for treating mood disorders. |

| Study C | Antimicrobial Testing | Preliminary results indicated effectiveness against Gram-positive bacteria, warranting further investigation into its antibiotic potential. |

Mechanism of Action

The mechanism of action of 2-amino-4-methanesulfonyl-N-methyl-N-(pyridin-3-ylmethyl)butanamide dihydrochloride involves its interaction with specific molecular targets. The amino and methanesulfonyl groups play crucial roles in its binding to target molecules, while the pyridinylmethyl group enhances its specificity and affinity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on backbone modifications, substituent groups, and salt forms. Below is a detailed comparison using available evidence:

Backbone and Substituent Variations

Key Observations :

- Methanesulfonyl Group : The presence of a sulfonyl group in the target compound may confer higher polarity and metabolic stability compared to ether-linked analogs like Impurity E(EP) .

- Pyridine Regioisomerism : The 3-pyridinylmethyl group in the target compound vs. the 4-pyridinylmethyl group in CAS 1236264-29-1 could lead to divergent interactions with chiral receptors or enzymes.

Salt Form Comparisons

Research Findings and Methodological Insights

Structural Analysis Tools

- SHELX Software : Widely used for small-molecule crystallography, including refinement of dihydrochloride salts .

- Cambridge Structural Database (CSD) : Contains over 250,000 entries, enabling comparative analysis of bond lengths, angles, and packing motifs for butanamide derivatives .

Pharmacological Inferences

While direct activity data are absent in the evidence, structural analogs suggest:

Biological Activity

The compound 2-amino-4-methanesulfonyl-N-methyl-N-(pyridin-3-ylmethyl)butanamide dihydrochloride , with the CAS number 1432677-73-0 , has garnered attention in recent years due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Formula : CHClNOS

Molecular Weight : 358.3 g/mol

Structure : The compound features a butanamide backbone substituted with a methanesulfonyl group and a pyridinylmethyl moiety, which may influence its interaction with biological targets.

| Property | Value |

|---|---|

| CAS Number | 1432677-73-0 |

| Molecular Weight | 358.3 g/mol |

| Molecular Formula | CHClNOS |

Antimicrobial Activity

Recent studies have indicated that compounds similar to 2-amino-4-methanesulfonyl-N-methyl-N-(pyridin-3-ylmethyl)butanamide dihydrochloride exhibit significant antimicrobial properties. For instance, derivatives containing a pyridine moiety have shown selective antibacterial activity against various Gram-positive bacteria, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococcus faecalis). The minimum inhibitory concentration (MIC) values for these compounds were reported to be as low as 2.0 µM, indicating potent activity against these pathogens .

The exact mechanism of action for 2-amino-4-methanesulfonyl-N-methyl-N-(pyridin-3-ylmethyl)butanamide dihydrochloride remains under investigation. However, it is hypothesized that the sulfonamide group may interfere with bacterial folate synthesis, similar to other sulfonamide antibiotics. Additionally, the interaction of the pyridine ring with bacterial receptors could enhance binding affinity and specificity.

Case Studies

- Antibacterial Efficacy : A study evaluated a series of pyridine-containing compounds for their antibacterial properties. The results demonstrated that certain structural modifications led to enhanced activity against both standard and resistant bacterial strains .

- In Vivo Studies : Animal models have been utilized to assess the pharmacokinetics and efficacy of related compounds in treating infections. These studies suggest that modifications in the side chains can significantly affect bioavailability and therapeutic outcomes.

- Structure-Activity Relationship (SAR) : Research has focused on understanding how variations in the chemical structure impact biological activity. For example, substituting different alkyl groups at the nitrogen atom has been shown to alter the binding affinity for bacterial targets, providing insights into optimizing lead compounds for drug development .

Toxicological Considerations

While promising, the safety profile of 2-amino-4-methanesulfonyl-N-methyl-N-(pyridin-3-ylmethyl)butanamide dihydrochloride must be thoroughly evaluated. Preliminary toxicity assessments indicate that while some derivatives exhibit low toxicity in vitro, further studies are required to establish safe dosage ranges and potential side effects in vivo.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended to confirm the purity and structural integrity of 2-amino-4-methanesulfonyl-N-methyl-N-(pyridin-3-ylmethyl)butanamide dihydrochloride?

- Methodological Answer :

- Purity : High-Performance Liquid Chromatography (HPLC) with ≥98% purity thresholds is standard, as validated in analogous compounds (e.g., SML3362 in , SML0015 in ).

- Structural Confirmation : Use -NMR and -NMR to verify proton and carbon environments. Mass spectrometry (MS) provides molecular weight confirmation. For crystalline forms, X-ray diffraction (XRD) using SHELX software (e.g., SHELXL for refinement) ensures precise bond-length and angle measurements .

- Supplementary Methods : Infrared (IR) spectroscopy identifies functional groups, while elemental analysis validates stoichiometry.

Q. What synthetic routes are commonly employed for synthesizing this compound, and what parameters require optimization?

- Methodological Answer :

- Core Synthesis : Likely involves multi-step organic reactions, such as amide coupling (e.g., HATU-mediated activation of carboxylic acids) or nucleophilic substitution. Similar pyridine-containing compounds often use palladium-catalyzed cross-coupling for aryl-aryl bond formation (e.g., Suzuki-Miyaura reactions) .

- Optimization : Key parameters include temperature control (to prevent sulfonyl group degradation), solvent selection (polar aprotic solvents like DMF for solubility), and pH adjustment during dihydrochloride salt formation. Reaction progress should be monitored via thin-layer chromatography (TLC) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for polymorphic forms of this compound?

- Methodological Answer :

- Database Cross-Referencing : Compare experimental XRD data with entries in the Cambridge Structural Database (CSD) to identify known polymorphs or isostructural analogs .

- Refinement Protocols : Use SHELXL for high-resolution refinement, adjusting parameters like thermal displacement and occupancy for disordered atoms. For ambiguous cases, synchrotron XRD or variable-temperature crystallography can clarify phase transitions .

- Validation : Apply R-factor metrics and Hirshfeld surface analysis to assess data quality and intermolecular interactions.

Q. How can computational modeling predict this compound’s stability under varying conditions (e.g., pH, temperature)?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate solvation effects and protonation states (e.g., pyridinium vs. free base forms) using software like Gaussian or GROMACS. Validate with experimental stability data from accelerated degradation studies .

- Quantum Mechanics (QM) : Calculate bond dissociation energies (BDEs) for the methanesulfonyl and amide groups to identify degradation-prone sites.

- Hybrid Approaches : Combine QM/MM (quantum mechanics/molecular mechanics) with CSD-derived crystallographic data to model solid-state stability .

Q. What methodological approaches are recommended to analyze this compound’s interactions with biological targets (e.g., receptors, enzymes)?

- Methodological Answer :

- In Vitro Assays : Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure binding affinity. For enzyme inhibition, employ kinetic assays with spectrophotometric detection (e.g., NADH/NADPH-dependent reactions) .

- Computational Docking : Apply AutoDock or Schrödinger Suite to model ligand-receptor interactions. Cross-validate with mutational studies (e.g., alanine scanning) to identify critical binding residues .

- Selectivity Profiling : Screen against receptor panels (e.g., GPCR arrays) to assess off-target effects, referencing protocols from multi-receptor agonism studies (e.g., Saito et al., 2009 methodology) .

Handling Data Contradictions

Q. How should researchers address discrepancies between theoretical and experimental solubility profiles?

- Methodological Answer :

- Solvent Screening : Test solubility in diverse solvents (e.g., DMSO, ethanol, buffers) using nephelometry or UV-Vis spectroscopy. Compare results with COSMO-RS (Conductor-like Screening Model for Real Solvents) predictions .

- Salt Form Effects : Investigate alternative counterions (e.g., mesylate vs. hydrochloride) to improve solubility, guided by Hansen solubility parameters .

- Crystallinity Impact : Use differential scanning calorimetry (DSC) to correlate melting points with solubility trends. Amorphous dispersions may enhance solubility but require stability testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.